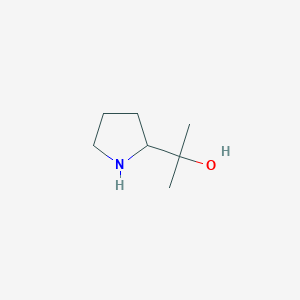

2-(Pyrrolidin-2-yl)propan-2-ol

Description

Significance of Chirality in Organic Chemistry and Drug Discovery

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), is of paramount importance in organic chemistry and particularly in drug discovery. More than half of all commercially available drugs are chiral compounds. rsc.orgrsc.org The three-dimensional structure of a molecule is critical as it dictates its interactions with biological systems. rroij.com In the chiral environment of the human body, enzymes and receptors are stereoselective, meaning they can interact differently with each enantiomer of a chiral drug. nih.gov

This differential interaction can lead to significant variations in pharmacology, toxicology, metabolism, and pharmacokinetics between enantiomers. rsc.org One enantiomer may produce the desired therapeutic effect, while the other could be less active, inactive, or even cause harmful effects. nih.gov The tragic case of thalidomide (B1683933) in the mid-20th century serves as a stark reminder of this principle. The (R)-enantiomer of thalidomide was an effective sedative for morning sickness in pregnant women, but the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects. rsc.orgrroij.com

This and other examples underscored the critical need for stereoselective synthesis. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992, making it mandatory to study the different stereoisomers of a new drug. rsc.orgnih.govnih.gov These regulations require the absolute stereochemistry of chiral compounds to be determined early in the drug development process, driving significant advancements in the field of asymmetric synthesis. nih.gov The focus is now heavily on developing single-enantiomer pharmaceuticals to maximize efficacy and minimize potential adverse effects. rsc.orgnih.gov

Overview of Chiral Auxiliaries and Organocatalysts

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product. Two major strategies to achieve this are the use of chiral auxiliaries and organocatalysts.

Chiral Auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral substrate. They function by sterically directing a subsequent reaction to favor the formation of one diastereomer over another. After the desired stereocenter has been created, the auxiliary is cleaved from the product and can, ideally, be recovered for reuse. researchgate.net This method is a stoichiometric approach, as the auxiliary is required in a 1:1 ratio with the substrate.

Organocatalysts , in contrast, are small organic molecules that can accelerate a chemical reaction and control its stereochemical outcome without being consumed in the process. researchgate.net Unlike traditional metal-based catalysts, organocatalysts are typically less toxic, more stable, and readily available. researchgate.net They operate catalytically, meaning a small amount of the catalyst can produce a large quantity of the chiral product. scienceopen.com Organocatalysis is often considered a "greener" approach to synthesis. researchgate.net Key classes of organocatalysts include those based on natural amino acids, like proline, and Cinchona alkaloids. researchgate.net

The primary distinction lies in their mode of action: chiral auxiliaries become part of the reacting molecule, while organocatalysts facilitate the reaction from the outside, often by forming transient, reactive intermediates like iminium or enamine ions. scienceopen.com While both are powerful tools, the catalytic nature of organocatalysis and the avoidance of protection/deprotection steps associated with auxiliaries often make it a more efficient and atom-economical strategy. scienceopen.com

Historical Context of Pyrrolidine (B122466) Derivatives in Asymmetric Transformations

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in organic synthesis and medicinal chemistry. mdpi.comresearchgate.netresearchgate.net Chiral pyrrolidines are core components of numerous natural products, pharmaceuticals, and are widely used as ligands, organocatalysts, and chiral auxiliaries. mdpi.comuobaghdad.edu.iq

The historical significance of pyrrolidine derivatives in asymmetric synthesis is deeply rooted in the use of the naturally occurring amino acid, (S)-proline. A seminal report in the early 1970s demonstrated that proline could catalyze an intramolecular aldol (B89426) reaction with high enantioselectivity. nih.gov This discovery laid the groundwork for the field of organocatalysis. mdpi.com Proline and its derivatives have since been successfully applied to a vast array of asymmetric transformations. mdpi.comacs.org

The development of diarylprolinol silyl (B83357) ethers and other modified pyrrolidines further expanded the scope and efficiency of these catalysts. mdpi.com The versatility of the pyrrolidine scaffold allows for simple modifications that can dramatically alter its steric and electronic properties, enabling chemists to fine-tune reactivity and selectivity for specific reactions. acs.org This structural tunability has led to the design of a huge number of diverse pyrrolidine-based catalysts and auxiliaries for reactions ranging from aldol and Michael additions to Diels-Alder reactions. mdpi.comresearchgate.net The synthesis of pyrrolidine-containing drugs, such as the epilepsy treatment Protirelin, often starts from chiral precursors like proline or 4-hydroxyproline, highlighting the enduring importance of this scaffold in pharmaceutical development. mdpi.com

Rationale for Focusing on 2-(Pyrrolidin-2-yl)propan-2-ol as a Chiral Auxiliary

This compound is a specific chiral pyrrolidine derivative that has demonstrated significant utility as a chiral auxiliary, particularly in asymmetric aldol reactions. rsc.orgrsc.org Derived from the readily available and inexpensive chiral pool starting material (S)-proline, this auxiliary offers a practical and effective means of stereocontrol.

The synthesis involves the esterification of N-protected proline, followed by reaction with a methyl Grignard reagent to form the tertiary alcohol. rsc.org This structure is then N-acylated, for instance with a propionyl group, to create the active chiral auxiliary for use in aldol additions. rsc.orgrsc.org

The rationale for focusing on this compound stems from its proven effectiveness in controlling the stereochemical outcome of reactions. In stereoselective aldol reactions with benzaldehyde, the N-propionylated form of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been shown to produce all four possible aldol diastereomers. rsc.orgrsc.org Crucially, the diastereoselectivity of the reaction can be significantly influenced by changing reaction parameters such as the solvent and, most notably, the choice of Lewis acid additive. rsc.org This allows for selective access to different stereoisomers from the same starting materials. For example, certain titanium additives favor the formation of syn-diastereomers, while others promote anti-selectivity. rsc.org

Furthermore, the auxiliary not only serves to induce chirality but also acts as a "selectivity marker." rsc.org The distinct signals of the resulting diastereomeric aldol adducts in NMR spectroscopy allow for convenient monitoring and investigation of the factors influencing stereoselectivity. rsc.orgrsc.org While removal of the auxiliary under acidic conditions can lead to some epimerization and low yields of the desired product, its ability to direct stereochemistry and facilitate mechanistic studies makes it a valuable tool in the field of asymmetric synthesis. rsc.orgrsc.org

Research Findings on Aldol Reaction Stereoselectivity

The following table summarizes the results of stereoselective aldol reactions using N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol as a chiral auxiliary with benzaldehyde. The data illustrates how reaction conditions influence the diastereomeric ratio of the products.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXWGNIMIRRWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214626-52-5 | |

| Record name | 2-(pyrrolidin-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Pyrrolidin 2 Yl Propan 2 Ol and Its Derivatives

Stereoselective Synthesis of (S)-2-(Pyrrolidin-2-yl)propan-2-ol

The creation of (S)-2-(Pyrrolidin-2-yl)propan-2-ol in an optically pure form is critical for its application as a chiral building block or auxiliary. Stereoselective synthesis ensures the desired three-dimensional arrangement of atoms, which is paramount for its function in inducing asymmetry in subsequent chemical reactions.

A prevalent and effective method for synthesizing (S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol utilizes the readily available and optically pure chiral pool starting material, (S)-proline. psu.edumdpi.com This pathway leverages the inherent stereochemistry of the proline precursor to establish the desired configuration in the final product.

The synthesis typically proceeds through a multi-step sequence:

Esterification: (S)-proline is first converted to its methyl ester, often by reacting it with gaseous hydrogen chloride in methanol, yielding the methyl ester hydrochloride in quantitative amounts. psu.edu

N-Protection: The secondary amine of the proline ester is then protected, for example, as an N-benzyl derivative. psu.edu This protection prevents unwanted side reactions in the subsequent step.

Grignard Reaction: The crucial carbon-carbon bond formation is achieved by reacting the N-protected proline ester with an excess of a Grignard reagent, such as methylmagnesium iodide (MeMgI). psu.edu This reaction adds two methyl groups to the ester carbonyl, forming the tertiary alcohol moiety.

Deprotection: Finally, the N-protecting group is removed. In the case of an N-benzyl group, this is commonly accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, affording the target amino alcohol, (S)-2-(Pyrrolidin-2-yl)propan-2-ol, in excellent yield. psu.edu

This route is highly valued for its reliability and for starting from a relatively inexpensive, enantiomerically pure natural product. mdpi.com

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for asymmetric synthesis. whiterose.ac.ukwur.nl While (S)-proline is the most direct precursor for (S)-2-(Pyrrolidin-2-yl)propan-2-ol, other chiral pool sources are fundamental to the synthesis of a wide array of pyrrolidine-containing structures. mdpi.com Common chiral pool materials include α-amino acids, carbohydrates, terpenes, and hydroxy acids. whiterose.ac.uk For instance, other pyrrolidine-containing natural products or derivatives of other amino acids could potentially be modified to yield the target structure, although such routes are less direct than starting from proline itself. The development of synthetic routes from alternative precursors remains an area of interest for creating structural diversity.

| Common Chiral Pool Sources | Examples |

| α-Amino Acids | Proline, Alanine, Leucine |

| Carbohydrates | Glucose, Fructose |

| Terpenes | Limonene, Camphor |

| Hydroxy Acids | Lactic Acid, Tartaric Acid whiterose.ac.uk |

The enantiomeric purity of a chiral product is directly influenced by the stereoselectivity of the reaction and the enantiomeric excess of the starting materials and any chiral auxiliaries or catalysts used. nih.gov For reactions utilizing derivatives of 2-(Pyrrolidin-2-yl)propan-2-ol as a chiral auxiliary, such as in asymmetric aldol (B89426) additions, the optimization of reaction conditions is crucial to maximize the diastereoselectivity and, consequently, the enantiomeric purity of the final product after cleavage of the auxiliary. rsc.orgresearchgate.net

The stereochemical outcome of asymmetric reactions can be highly sensitive to the reaction environment. Key parameters that are often optimized include temperature, solvent, and the presence of chelating agents. rsc.orgunl.pt

Temperature: Lowering the reaction temperature generally enhances stereoselectivity. unl.pt This is because the transition states leading to different stereoisomers have different energies; at lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher proportion of a single stereoisomer.

Solvent: The polarity and coordinating ability of the solvent can significantly affect the conformation of the transition state assembly, thereby influencing stereoselectivity. rsc.orgunl.pt Studies on aldol reactions using N-propionylated (S)-2-(pyrrolidin-2-yl)propan-2-ol have shown that solvent choice can lead to large variations in both diastereomeric and enantiomeric ratios. rsc.orgunl.pt

Chelating Agents: The addition of chelating agents can enforce a more rigid, organized transition state, which often translates to higher stereocontrol. These agents coordinate to the metal ions and the reactants, influencing the facial selectivity of the reaction.

Lewis acids play a pivotal role in many C-C bond-forming reactions by activating substrates and organizing the transition state. mdpi.comnih.gov In the context of aldol reactions where N-propionylated (S)-2-(pyrrolidin-2-yl)propan-2-ol is used as a chiral auxiliary, the choice of Lewis acid can dramatically influence and even reverse the stereoselectivity. psu.edursc.org

For example, in aldol reactions with benzaldehyde, different Lewis acids promote the formation of different diastereomers: psu.edursc.org

Zirconocene (B1252598) dichloride (Cp₂ZrCl₂): This Lewis acid has been shown to induce high anti-selectivity in the aldol adduct. rsc.orgresearchgate.net

Tin(II) chloride (SnCl₂): In contrast, SnCl₂ promotes higher syn-selectivity. psu.edursc.org

Trimethylsilyl (B98337) chloride (TMSCl): The use of TMSCl was found to induce high selectivity for one syn- and one anti-diastereomer. psu.edursc.org

Titanium Additives: The selectivity can be further tuned by altering the ligands on the titanium center. For instance, (i-PrO)₃TiCl favors the syn-product, whereas Cp₂TiCl₂ favors the anti-product. rsc.org

The amount of Lewis acid added is also a critical variable, with both reactivity and stereoselectivity being dependent on its concentration. psu.edursc.org

| Lewis Acid Additive | Predominant Stereoselectivity |

| Cp₂ZrCl₂ | anti psu.edursc.org |

| SnCl₂ | syn psu.edursc.org |

| (i-PrO)₃TiCl | syn rsc.org |

| Cp₂TiCl₂ | anti rsc.org |

When a chemical synthesis produces a racemic or enantiomerically impure mixture, a chiral resolution step is necessary to separate the enantiomers. wikipedia.orglibretexts.org This is a critical process in the production of optically active compounds. wikipedia.org

The most common method for resolving amines and alcohols is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves:

Reacting the racemic mixture (e.g., of an amino alcohol) with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid or mandelic acid). wikipedia.org

This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.org

The diastereomers can then be separated by conventional techniques, most commonly fractional crystallization. wikipedia.org

Once separated, the pure enantiomer of the target compound is recovered by a simple chemical reaction, such as treatment with a base to break the salt and liberate the free amine. wikipedia.org

Another powerful technique for enantiomer separation is chiral column chromatography , including methods like High-Performance Liquid Chromatography (HPLC). mdpi.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. mdpi.com

Optimization of Reaction Conditions for Enantiomeric Purity

Synthesis of N-Propionylated this compound Derivatives

The N-acylation of this compound, particularly with a propionyl group, is a crucial transformation for its application as a chiral auxiliary in asymmetric synthesis. The resulting N-propionylated derivative has been effectively utilized in stereoselective aldol reactions. rsc.orgrsc.org

A common and efficient method for the synthesis of N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol involves the direct reaction of the parent amino alcohol with propionic anhydride. psu.edu The optically pure amino alcohol is typically synthesized from (S)-(−)-proline. psu.edu The synthesis involves the esterification of proline, followed by reaction with a Grignard reagent to form the tertiary alcohol, and subsequent deprotection of the nitrogen. psu.edu The final propionylation step is generally high-yielding. psu.edu

The reaction is carried out by treating the amino alcohol with propionic anhydride, often with gentle heating, followed by a basic workup to neutralize any remaining acid and facilitate the isolation of the N-propionylated product. rsc.org

Table 1: Synthesis of (S)-(−)-1-(1-Propionylpyrrolidin-2-yl)propan-2-ol

| Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Yield | Reference |

| (S)-(−)-2-(Pyrrolidin-2-yl)propan-2-ol | Propionic anhydride | None | 70 °C | 0.5 h | Excellent | psu.edu |

The N-propionylated product serves as a chiral auxiliary, where the stereoselectivity of subsequent reactions, such as aldol additions, can be influenced by various factors including temperature, solvent, and the use of chelating agents like Cp₂ZrCl₂ or SnCl₂. rsc.orgrsc.org

Derivatization Strategies for Structural Modification and Functionalization

The versatile scaffold of this compound allows for a wide range of derivatization strategies, enabling the synthesis of diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Amide Derivatives of this compound

The secondary amine of the pyrrolidine (B122466) ring is readily converted to various amide derivatives through reaction with acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents. While direct amidation of this compound is a standard transformation, more advanced methods can also be employed.

For instance, a related compound, 2-[2-(pyrrolidin-2-yl)propan-2-yl]-1H-pyrrole, has been converted to its N-acetyl derivative, 1-{2-[2-(1H-pyrrol-2-yl)propan-2-yl]pyrrolidin-1-yl}ethanone, using acetyl chloride. This highlights a general method for the N-acylation of such pyrrolidine systems. nih.gov Boron-mediated amidation reactions represent a modern approach for the formation of amide bonds under mild conditions and could be applicable to the derivatization of this compound. ucl.ac.uk

Table 2: Representative Synthesis of an Amide Derivative

| Starting Material | Acylating Agent | Product | Reference |

| 2-[2-(Pyrrolidin-2-yl)propan-2-yl]-1H-pyrrole | Acetyl chloride | 1-{2-[2-(1H-pyrrol-2-yl)propan-2-yl]pyrrolidin-1-yl}ethanone | nih.gov |

Synthesis of Pyrrolidine-Containing Phosphonates

The synthesis of pyrrolidine-containing phosphonates, which are analogues of proline, is of significant interest due to their potential biological activities. While direct conversion of this compound to a phosphonate (B1237965) is not widely reported, general methods for the synthesis of α-aminophosphonates from amino alcohols can be considered. The Kabachnik-Fields reaction, a three-component reaction between an amine, a carbonyl compound, and a phosphite (B83602), is a common method for preparing α-aminophosphonates. researchgate.net

A more targeted approach could involve the conversion of the hydroxyl group in a protected 2-(hydroxymethyl)pyrrolidine derivative to a suitable leaving group, followed by nucleophilic substitution with a phosphite anion (Arbuzov reaction). Alternatively, the amino group can be utilized in reactions to construct the phosphonate-containing ring system. For example, diversely substituted diethyl (pyrrolidin-2-yl)phosphonates have been synthesized from α-iminophosphonates through reduction of the imine group. mdpi.com Another approach involves the 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to alkenes, followed by further transformations to yield functionalized (pyrrolidin-2-yl)phosphonates.

Table 3: Methods for the Synthesis of Pyrrolidine-Containing Phosphonates

| Synthetic Strategy | Precursors | Product Type | Reference |

| Reduction of Iminophosphonates | Diethyl (3,4-dihydro-2H-pyrrol-2-yl)phosphonates | Diethyl (pyrrolidin-2-yl)phosphonates | mdpi.com |

| Kabachnik-Fields Reaction | Amine, Carbonyl, Phosphite | α-Aminophosphonates | researchgate.net |

Preparation of Pyrrolidinone Derivatives

Pyrrolidinone (or γ-lactam) derivatives are prevalent in many biologically active compounds. The synthesis of pyrrolidinones from precursors related to this compound can be achieved through various cyclization strategies.

One common approach involves the use of S-pyroglutamic acid as a chiral starting material, which can be elaborated to introduce different substituents at various positions of the pyrrolidinone ring. nih.gov For instance, the carboxyl group of pyroglutamic acid can be reduced to a hydroxymethyl group, which can then be further modified. nih.gov

A direct synthesis of 2-hydroxy-pyrrolidine derivatives has been achieved through a one-pot reaction of 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran (B140613) in the presence of a CeCl₃·7H₂O catalyst. acgpubs.org This method provides a rapid entry into substituted pyrrolidine ring systems that could potentially be adapted. Furthermore, copper-catalyzed intramolecular olefinic C(sp²)–H amidation of suitable amide precursors has been shown to produce 5-alkylidene-pyrrolidin-2-ones. mdpi.com

Table 4: Synthetic Routes to Pyrrolidinone Derivatives

| Starting Materials | Key Reaction | Product Type | Reference |

| S-Pyroglutamic acid | Derivatization and modification | Substituted 2-pyrrolidinones | nih.gov |

| 2-Amino-thiadiazoles, 2,3-dihydrofuran | CeCl₃·7H₂O catalyzed reaction | 2-Hydroxy-pyrrolidine derivatives | acgpubs.org |

| N,5,5-triphenylpent-4-enamide | Cu-catalyzed intramolecular C-H amidation | 5-Alkylidene-pyrrolidin-2-ones | mdpi.com |

Incorporation into Polycyclic Systems

The pyrrolidine ring of this compound can serve as a foundational unit for the construction of more complex polycyclic and spirocyclic systems. Intramolecular cyclization reactions are a powerful tool in this regard.

An acid-catalyzed intramolecular Pictet-Spengler reaction of 4-aminobutanal (B194337) derivatives with aromatic nucleophiles provides a versatile one-pot access to 2-arylpyrrolidines, which can be precursors to polycyclic systems. researchgate.net Radical cyclizations also offer a pathway to fused ring systems. For example, a tandem Ni-catalyzed 5-endo-trig radical polar crossover reaction followed by a Bu₃SnH-mediated 6-exo-trig cyclization has been used to construct complex lactams. nih.gov

Furthermore, reacting simple pyrrolidine derivatives with cinnamaldehyde (B126680) can lead to the formation of tricyclic pyrrolo-indolizidine products via an intramolecular iminium ion cyclization. rsc.org The development of domino reactions, such as the three-component reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids, provides an efficient and green route to novel polycyclic pyrrolidine-fused spirooxindole compounds. nih.gov

Table 5: Strategies for the Synthesis of Polycyclic Systems

| Reaction Type | Precursors/Reagents | Resulting System | Reference |

| Intramolecular Pictet-Spengler | 4-Aminobutanal derivatives, Aromatic nucleophiles | 2-Arylpyrrolidines (polycycle precursors) | researchgate.net |

| Radical Cyclization | Trichloroacetamide precursor, Ni(0), Bu₃SnH | Fused lactams | nih.gov |

| Iminium Ion Cyclization | Pyrrolidine derivative, Cinnamaldehyde | Pyrrolo-indolizidines | rsc.org |

| Three-component Domino Reaction | (E)-3-(2-nitrovinyl)-indoles, Isatins, α-Amino acids | Pyrrolidine-fused spirooxindoles | nih.gov |

Applications in Asymmetric Catalysis and Organic Transformations

Role as a Chiral Auxiliary in Stereoselective Aldol (B89426) Reactions

The N-propionylated form of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol is a notable chiral auxiliary used in stereoselective aldol reactions, particularly with aldehydes like benzaldehyde. psu.edursc.org The stereoselectivity of these reactions is highly dependent on several factors, including temperature, solvent, and the nature and amount of chelating agents or Lewis acids used. psu.edursc.org

The use of 2-(pyrrolidin-2-yl)propan-2-ol as a chiral auxiliary effectively induces the formation of specific diastereomers in aldol additions. rsc.org By attaching this auxiliary to a propanoyl group, a chiral enolate can be generated. The subsequent reaction of this enolate with an aldehyde, such as benzaldehyde, leads to the formation of aldol adducts with a high degree of diastereoselectivity. psu.edursc.org The inherent chirality of the auxiliary guides the approach of the electrophile, resulting in the preferential formation of one diastereomer over others.

The ratio of syn- to anti-diastereomers in aldol reactions employing the N-propionylated this compound auxiliary can be significantly influenced by the choice of additives. rsc.org For instance, the use of certain Lewis acids can steer the reaction towards either the syn or anti product. Research has shown that Cp₂ZrCl₂ promotes higher anti-selectivity, while SnCl₂ favors the formation of the syn-diastereomer. psu.edursc.org Furthermore, TMSCl has been observed to induce high selectivity for one syn- and one anti-diastereomer. psu.edursc.org The choice of titanium additives also plays a crucial role; (i-PrO)₃TiCl leads to syn-selectivity, whereas Cp₂TiCl₂ results in anti-selectivity. rsc.org

The following table summarizes the influence of various additives on the diastereoselectivity of the aldol reaction between the N-propionylated auxiliary and benzaldehyde.

| Additive | Predominant Diastereomer |

| Cp₂ZrCl₂ | anti psu.edursc.org |

| SnCl₂ | syn psu.edursc.org |

| TMSCl | One syn and one anti psu.edursc.org |

| (i-PrO)₃TiCl | syn rsc.org |

| Cp₂TiCl₂ | anti rsc.org |

The stereochemical outcome of these aldol reactions is dictated by the transition state geometry. The chiral auxiliary, this compound, in its N-propionylated form, directs the formation of a specific enolate geometry (E or Z). The subsequent chelation of this enolate with a Lewis acid and the approach of the aldehyde determine the final stereochemistry of the aldol adduct. The varying effects of different Lewis acids, such as those based on zirconium, tin, and titanium, suggest that the nature of the metal center and its ligands plays a critical role in organizing the transition state assembly, thereby influencing the syn/anti selectivity. psu.edursc.org Theoretical studies and mechanistic hypotheses for similar pyrrolidine-catalyzed aldol reactions suggest that the formation of the carbon-carbon bond via the nucleophilic attack of the enamine on the aldehyde is the stereoselectivity-determining step. researchgate.net

A critical step in the application of a chiral auxiliary is its efficient removal to yield the desired enantiomerically enriched product. In the case of aldol adducts formed using this compound, acidic hydrolysis has been employed to cleave the auxiliary and afford the corresponding 3-hydroxy-2-methyl-3-phenylpropionic acids. rsc.org However, this method has been associated with low yields and significant epimerization. rsc.orgresearchgate.net A more successful approach involves the conversion of the aldol adducts into their ethyl esters, which facilitates the separation of the syn- and anti-diastereomers via liquid chromatography (LC). rsc.org

Utility in Diastereoselective Alkylation Reactions

Beyond aldol reactions, this compound has demonstrated its utility as a chiral auxiliary in diastereoselective alkylation reactions. researchgate.netdiva-portal.org This application expands the scope of this auxiliary to the formation of stereogenic centers alpha to a carbonyl group through carbon-carbon bond formation with alkyl halides.

The enolates generated from propanoylamides of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol undergo diastereoselective alkylation with electrophiles such as benzyl (B1604629) bromide and n-butyl iodide. researchgate.netdiva-portal.org These reactions have been reported to yield products with moderate to excellent diastereoselectivities and good conversion rates. researchgate.netdiva-portal.org Interestingly, the stereochemical outcome can be influenced by modifications to the auxiliary structure. For example, the related auxiliary (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine induces the opposite stereoselectivity compared to the parent hydroxyl-containing auxiliary. researchgate.netdiva-portal.org The diastereomeric products resulting from these alkylation reactions are often readily separable by liquid chromatography. researchgate.netdiva-portal.org

The following table presents data on the diastereoselective alkylation of the propanoylamide of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol.

| Alkylating Agent | Diastereomeric Ratio (R:S) | Conversion Yield |

| Benzyl Bromide | Moderate to Excellent researchgate.netdiva-portal.org | Good researchgate.netdiva-portal.org |

| n-Butyl Iodide | Moderate to Excellent researchgate.netdiva-portal.org | Good researchgate.netdiva-portal.org |

Inducement of Specific Stereoconfigurations

The chiral compound (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, particularly in its N-propionylated form, serves as an effective chiral auxiliary in stereoselective aldol reactions. rsc.orgpsu.edu Its role is to direct the formation of a specific stereoisomer during carbon-carbon bond formation. Research has demonstrated its utility in reactions with benzaldehyde, where the stereochemical outcome—the preference for syn or anti diastereomers—can be controlled by carefully selecting reaction parameters such as the solvent, temperature, and, most notably, the type and amount of Lewis acid additive. rsc.orgpsu.edu

Different Lewis acids chelate to the N-propionylated auxiliary and the carbonyl oxygen of the substrate, creating a rigid transition state that favors one stereochemical pathway over another. For instance, the use of tin(II) chloride (SnCl₂) as an additive has been shown to induce higher syn-selectivity in the resulting aldol adducts. rsc.orgpsu.edu Conversely, employing titanocene (B72419) dichloride (Cp₂TiCl₂) or zirconocene (B1252598) dichloride (Cp₂ZrCl₂) promotes the formation of the anti-diastereomer. rsc.orgpsu.edu The choice of ligand on the metal additive also plays a critical role; for example, (i-PrO)₃TiCl leads to syn-selective products, whereas Cp₂TiCl₂ favors anti-selectivity. psu.edu Furthermore, trimethylsilyl (B98337) chloride (TMSCl) was found to induce high selectivity for one syn- and one anti-diastereomer. psu.edu The diastereomeric ratio of the products is sensitive to these conditions, allowing for targeted synthesis of specific stereoconfigurations. rsc.orgpsu.edu

Table 1: Influence of Lewis Acids on Stereoselectivity in Aldol Reactions Using N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol

| Lewis Acid Additive | Predominant Stereoisomer | Reference |

|---|---|---|

| Tin(II) Chloride (SnCl₂) | syn | rsc.org, psu.edu |

| Zirconocene Dichloride (Cp₂ZrCl₂) | anti | rsc.org, psu.edu |

| Titanocene Dichloride (Cp₂TiCl₂) | anti | psu.edu |

| (i-PrO)₃TiCl | syn | psu.edu |

| Trimethylsilyl Chloride (TMSCl) | High selectivity for one syn and one anti | psu.edu |

Potential as an Organocatalyst in Other Asymmetric Reactions

While this compound derivatives have proven effective as chiral auxiliaries, their potential as true organocatalysts is an area of investigation. rsc.orgpsu.edu An organocatalyst participates in a catalytic cycle and is regenerated, whereas a chiral auxiliary is a stoichiometric reagent that is incorporated into the substrate and later removed. rsc.org The structure of this compound, featuring a secondary amine and a tertiary alcohol, is reminiscent of highly successful prolinol-based organocatalysts, such as (S)-diphenylprolinol silyl (B83357) ethers, which catalyze a wide range of asymmetric transformations. nih.gov These catalysts typically operate through iminium or enamine intermediates. nih.gov

However, direct application of this compound derivatives as organocatalysts has faced challenges. In one study, attempts to use derivatives of 2-[1-methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole as organocatalysts were not successful. researchgate.net This suggests that while the core pyrrolidine (B122466) scaffold is promising, subtle structural modifications are critical for achieving catalytic activity. The potential for this compound to act as an organocatalyst lies in its structural analogy to proline and its derivatives, which are known to catalyze reactions like aldol and Mannich reactions. mdpi.comuni-regensburg.de Further research and modification, perhaps by altering the electronic and steric properties of the propan-2-ol group or the pyrrolidine ring, may unlock its catalytic potential in other asymmetric reactions beyond its established role as an auxiliary.

Applications in the Synthesis of Enantiomerically Enriched Compounds

The primary application of this compound in synthesis is its use as a chiral auxiliary to produce enantiomerically enriched molecules. rsc.org A notable example is the synthesis of optically active 3-hydroxy-2-methyl-3-phenylpropionic acids. rsc.orgpsu.edu In this process, the N-propionylated form of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol is first attached to a propionate (B1217596) unit. psu.edu The resulting chiral enolate then undergoes a diastereoselective aldol reaction with benzaldehyde. rsc.org

The auxiliary effectively controls the facial selectivity of the reaction, leading to the formation of aldol adducts with high diastereoselectivity. rsc.orgpsu.edu After the key bond-forming step, the auxiliary must be cleaved from the product to yield the desired enantiomerically enriched carboxylic acid. rsc.org While acidic hydrolysis has been used for this removal, it has been reported to result in low yields and significant epimerization, which is the loss of the desired stereochemical configuration at one center. rsc.org Despite this challenge, the resulting hydroxy acids can be converted to their ethyl esters, which are more easily separated into pure syn- and anti-diastereomers using liquid chromatography. rsc.org This demonstrates the utility of the auxiliary in accessing valuable, enantiomerically enriched building blocks for further synthetic applications. rsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol |

| 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole |

| 3-hydroxy-2-methyl-3-phenylpropionic acid |

| (S)-diphenylprolinol silyl ether |

| Benzaldehyde |

| Tin(II) chloride (SnCl₂) |

| Titanocene dichloride (Cp₂TiCl₂) |

| Zirconocene dichloride (Cp₂ZrCl₂) |

| Trimethylsilyl chloride (TMSCl) |

| (i-PrO)₃TiCl |

Spectroscopic and Structural Elucidation Studies

Advanced NMR Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, the proton NMR spectrum exhibits distinct signals corresponding to each unique proton in the molecule. The signals from the two methyl groups on the propan-2-ol moiety appear as sharp singlets, while the protons of the pyrrolidine (B122466) ring show more complex multiplet patterns due to spin-spin coupling. The protons on the nitrogen and oxygen atoms are typically observed as broad singlets and can be confirmed by D₂O exchange experiments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.17 | s | 3H | C(CH₃)₂ |

| 1.26 | s | 3H | C(CH₃)₂ |

| 1.53–1.79 | m | 4H | C3-H₂, C4-H₂ (pyrrolidine ring) |

| 2.69 | br s | 2H | N-H and O-H (disappears on D₂O exchange) |

| 2.87–3.05 | m | 3H | C2-H, C5-H₂ (pyrrolidine ring) |

| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |

|---|---|---|

| C3 (pyrrolidine) | ~25-30 | Typical β-carbon in a pyrrolidine ring. |

| C4 (pyrrolidine) | ~25-30 | Typical β-carbon in a pyrrolidine ring. |

| C(CH₃)₂ | ~25-30 | Equivalent methyl groups attached to a quaternary carbon. docbrown.info |

| C5 (pyrrolidine) | ~45-50 | α-carbon to the nitrogen atom. oregonstate.edu |

| C2 (pyrrolidine) | ~60-65 | α-carbon to nitrogen and attached to the propan-2-ol group. oregonstate.edu |

| C(CH₃)₂ | ~70-75 | Quaternary carbon attached to the hydroxyl group. docbrown.info |

2D NMR Spectroscopy (e.g., COSY, HSQC) is employed for unambiguous assignment of the ¹H and ¹³C signals by showing correlations between nuclei. kashanu.ac.ir

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. emerypharma.comlibretexts.org It would show cross-peaks between adjacent protons in the pyrrolidine ring, for instance, connecting the C2 proton to the C3 methylene (B1212753) protons, which in turn would couple to the C4 methylene protons, and so on, confirming the ring structure. nanalysis.com

HSQC (Heteronuclear Single Quantum Coherence) maps proton signals to the carbon atoms they are directly attached to. hmdb.cacolumbia.edu This technique is invaluable for definitively assigning each carbon signal in the ¹³C NMR spectrum by correlating it with its known proton signal from the ¹H NMR spectrum. For example, the multiplet at 2.87–3.05 ppm would show a correlation to the carbon signal expected around 60-65 ppm, assigning it as C2.

X-ray Crystallographic Analysis for Stereochemical Assignment

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including the precise arrangement of atoms and the absolute stereochemistry of chiral centers. While a crystal structure for the parent compound this compound is not prominently available, analysis of derivatives provides insight into the stereochemical assignment.

For instance, the crystal structure of a related derivative, 2-[(2S)-3,3-dimethyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol, has been determined at high resolution (1.01 Å). oregonstate.edu In such an analysis, the diffraction pattern of X-rays passing through a single crystal of the compound is used to generate an electron density map. This map reveals the precise location of each atom in space. For chiral molecules like the (S)-enantiomer, this technique can unambiguously determine the absolute configuration at the stereocenter (C2 of the pyrrolidine ring) by using anomalous dispersion effects, confirming it as either (R) or (S). This method serves as the gold standard for stereochemical assignment. docbrown.infooregonstate.edu

Infrared Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent features are the stretching vibrations of the O-H and N-H bonds. The presence of a tertiary alcohol and a secondary amine leads to characteristic absorption bands. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks unique to the molecule, arising from various C-C, C-O, and C-N stretching and bending vibrations. columbia.edudocbrown.info

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance |

|---|---|---|---|

| 3200–3500 | O-H Stretch | Alcohol | Strong, Broad |

| 3200–3500 | N-H Stretch | Secondary Amine | Moderate, Broad (often overlaps with O-H) |

| 2850–2960 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |

| 1050–1200 | C-O Stretch | Tertiary Alcohol | Strong |

| 1020–1250 | C-N Stretch | Amine | Moderate to Weak |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to determine the optimized molecular geometry of 2-(Pyrrolidin-2-yl)propan-2-ol, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's three-dimensional structure and its inherent stability.

Beyond geometric parameters, DFT is instrumental in calculating various electronic properties. These include, but are not limited to, total energy, dipole moment, and atomic charges. Such properties are crucial for predicting the molecule's behavior in different chemical environments and its potential interactions with other molecules. For instance, the calculated dipole moment can offer insights into the molecule's polarity, which influences its solubility and intermolecular forces.

Table 1: Illustrative Optimized Geometrical Parameters of this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (propanol) | 1.54 Å |

| C-O (propanol) | 1.43 Å | |

| C-N (pyrrolidine) | 1.47 Å | |

| N-H (pyrrolidine) | 1.01 Å | |

| Bond Angle | C-C-O (propanol) | 109.5° |

| C-N-C (pyrrolidine) | 112.0° | |

| Dihedral Angle | H-N-C-C | 120.0° |

HOMO-LUMO Analysis for Chemical Activity and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis can help in predicting how this compound might behave in chemical reactions, for example, by identifying it as a potential nucleophile or electrophile. The spatial distribution of the HOMO and LUMO can also indicate the likely sites of electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.0 |

| HOMO-LUMO Gap | 8.5 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. libretexts.org The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue areas indicate regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. proteopedia.org

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the hydroxyl and amine groups would likely exhibit positive potential. This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of interaction with other chemical species. frontiersin.org

Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient)

Non-covalent interactions (NCIs) play a fundamental role in determining the structure, stability, and function of molecular systems. acs.orgresearchgate.net These interactions include hydrogen bonds, van der Waals forces, and steric repulsions. The Reduced Density Gradient (RDG) is a computational method used to visualize and characterize NCIs in real space.

An NCI analysis of this compound would reveal the nature and strength of its intramolecular and potential intermolecular interactions. The RDG plot distinguishes between different types of interactions based on the sign of the second eigenvalue of the electron density Hessian matrix. For instance, strong attractive interactions like hydrogen bonds would appear as distinct troughs in the RDG plot, while steric clashes would be represented by positive peaks. This analysis provides a deeper understanding of the forces that govern the molecule's conformation and its interactions with its environment.

Tautomerism and Conformational Analysis

Many molecules can exist as different tautomers, which are isomers that readily interconvert, typically through the migration of a proton. For this compound, it is important to investigate the possibility of tautomerism, particularly involving the pyrrolidine (B122466) ring and the propanol (B110389) substituent. Computational methods can be used to calculate the relative energies of different tautomeric forms, thereby predicting the most stable tautomer under various conditions.

Conformational analysis is also crucial for understanding the flexibility and preferred shapes of the molecule. The pyrrolidine ring can adopt different puckered conformations, and the propanol side chain can rotate around its single bonds. By performing a systematic search of the conformational space and calculating the energy of each conformer, it is possible to identify the lowest-energy structures and understand the energetic barriers between them. This information is vital for predicting the molecule's biological activity, as the conformation often dictates how a molecule interacts with a biological target. nih.gov

Solvent Effects on Electronic Absorption Spectra (TD-DFT)

The electronic absorption spectrum of a molecule can be significantly influenced by the solvent in which it is dissolved. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate electronic absorption spectra and to study the effects of solvents on these spectra. semanticscholar.org

By performing TD-DFT calculations for this compound in different solvents, it is possible to predict how the absorption maxima (λmax) will shift. Solvents can stabilize the ground and excited states of a molecule to different extents, leading to solvatochromic shifts (either hypsochromic or bathochromic). These calculations typically employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the bulk solvent environment. The results of such studies can provide valuable insights into the nature of the electronic transitions and the solute-solvent interactions.

Table 3: Illustrative Predicted Absorption Maxima (λmax) for this compound in Various Solvents using TD-DFT

| Solvent | Dielectric Constant | Predicted λmax (nm) |

| Gas Phase | 1.0 | 205 |

| Hexane | 1.9 | 208 |

| Ethanol | 24.6 | 215 |

| Water | 78.4 | 220 |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure 2-(pyrrolidin-2-yl)propan-2-ol is crucial for its application in pharmaceuticals and catalysis. Future research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally sustainable. Key areas of development include:

Catalytic Asymmetric Methods: A shift from stoichiometric reagents to catalytic processes is a primary goal. This involves the exploration of novel organocatalysts and transition-metal catalysts to synthesize the pyrrolidine (B122466) core with high levels of stereocontrol. Such methods aim to reduce chemical waste and improve atom economy.

Biocatalysis: The use of enzymes in synthesis offers the benefits of high selectivity and mild reaction conditions. Researchers are investigating enzymatic routes, such as transaminase- or reductase-based processes, for the stereoselective synthesis of this compound and its precursors.

Flow Chemistry: Continuous flow processes are being explored to improve the scalability, safety, and efficiency of synthetic routes. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing reaction times and operator intervention.

Broadening the Scope of Asymmetric Reactions Utilizing this compound

As a chiral ligand and auxiliary, this compound has a proven track record in guiding stereoselective transformations. Future work aims to expand its utility to a wider array of chemical reactions.

Low molecular weight synthetic peptides have been shown to be effective catalysts for a growing number of asymmetric transformations nih.govnih.gov. The modular and tunable nature of peptides makes them well-suited as chiral catalysts nih.govnih.gov. Expanding the use of this compound as a component in peptide-based catalysts could open up new possibilities in asymmetric synthesis nih.govnih.gov. Research is also focused on employing this chiral scaffold in novel reaction types, including photoredox catalysis and C-H functionalization, to access complex molecular architectures that are currently difficult to synthesize.

| Research Area | Potential New Applications | Desired Outcome |

| Organocatalysis | Peptide-based catalysis, Phase-transfer catalysis | Access to novel reaction pathways and stereochemical outcomes. |

| Transition Metal Catalysis | Asymmetric C-H activation, Cross-coupling reactions | More direct and efficient synthesis of complex molecules. |

| Mechanistic Studies | Spectroscopic and computational analysis | Deeper understanding to enable rational catalyst design. |

Rational Design of Derivatives with Enhanced Biological Activity and Selectivity

The pyrrolidine scaffold is a common feature in many biologically active compounds. nih.govresearchgate.netfrontiersin.org The rational design of new derivatives of this compound is a key focus for developing next-generation therapeutics with improved efficacy and fewer side effects. This multidisciplinary field combines computational modeling with synthetic chemistry to create novel bioactive molecules. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how structural modifications influence biological activity. mdpi.com By systematically altering the structure of this compound and evaluating the biological effects of these changes, researchers can develop models that predict the activity of new compounds.

In Vivo Pharmacological Evaluation of Promising Derivatives

While in vitro and in silico studies are essential for initial screening, the ultimate test of a potential therapeutic agent is its performance in a living system. The in vivo pharmacological evaluation of promising derivatives of this compound is a critical step in the drug development pipeline.

These studies, typically conducted in animal models, are designed to assess a compound's efficacy, mechanism of action, and pharmacokinetic profile. nih.govresearchgate.netnih.gov For instance, research on various N-substituted pyrrolidine-2,5-dione derivatives has included in vivo anti-inflammatory investigations using carrageenan-induced paw edema tests to confirm in vitro findings. nih.gov Such studies provide essential data on how the compound is absorbed, distributed, metabolized, and excreted (ADME), which is crucial for determining its potential as a drug candidate.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling has become an indispensable tool in modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for predicting the biological activity of novel compounds based on their chemical structure. mdpi.commdpi.comnih.gov

QSAR is a computational and mathematical methodology used to develop models that can predict the activity of unknown compounds. nih.gov These models are built by establishing a correlation between the structural properties of a series of compounds and their experimentally determined biological activities. mdpi.com For derivatives of this compound, QSAR can be used to:

Predict the therapeutic potential of newly designed molecules before they are synthesized. nih.gov

Optimize existing lead compounds to enhance their activity and selectivity.

Reduce the reliance on extensive and costly animal testing by prioritizing the most promising candidates for further investigation. nih.gov

The integration of advanced machine learning and deep learning techniques into QSAR modeling is further enhancing the predictive power of these computational tools. mdpi.com These methods can analyze complex, non-linear relationships between chemical structures and biological effects, offering more accurate predictions to guide the drug discovery process. digitellinc.com

Q & A

Q. What are the common synthetic routes for 2-(Pyrrolidin-2-yl)propan-2-ol, and what factors influence reaction yields?

The synthesis typically involves nucleophilic addition to ketones or transition-metal-catalyzed coupling. For example:

Q. Key factors affecting yield :

Q. How does the pyrrolidine ring influence the compound’s physicochemical properties compared to pyridine analogs?

The pyrrolidine ring introduces distinct steric and electronic effects:

- Basicity : Pyrrolidine (pKa ~11.3) is more basic than pyridine (pKa ~5.2), enhancing solubility in acidic media .

- Conformational Flexibility : The saturated ring allows for greater rotational freedom, impacting binding to biological targets .

- Hydrogen Bonding : The NH group in pyrrolidine (if present) facilitates interactions with enzymes or receptors, unlike pyridine’s aromatic N .

Q. Comparison Table :

| Property | This compound | Pyridine Analog (e.g., ) |

|---|---|---|

| Basicity (pKa) | ~11.3 | ~5.2 |

| Solubility in H₂O | Moderate | Low |

| Biological Target Affinity | Higher | Lower |

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets like enzymes?

Methodological steps :

Target Selection : Prioritize enzymes with known pyrrolidine-binding pockets (e.g., kinases, GPCRs) .

Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .

Structural Analysis : Co-crystallize the compound with the target enzyme for X-ray diffraction studies .

Functional Studies : Measure enzyme inhibition via fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases) .

Q. Data Interpretation :

- Correlate binding constants (Kd) with structural features (e.g., substituent effects on the pyrrolidine ring) .

- Use molecular docking simulations to predict binding modes .

Q. How can contradictions in reported reactivity under varying conditions be resolved?

Case Example : Discrepancies in oxidation rates (e.g., alcohol → ketone):

- Approach :

Resolution : Differences often arise from trace impurities (e.g., metal catalysts) or solvent polarity effects on transition states .

Q. What strategies enhance the compound’s bioactivity through pyrrolidine ring modifications?

SAR-Driven Approaches :

- Substituent Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate ring basicity and target affinity .

- Ring Expansion : Synthesize azepane analogs to test conformational flexibility vs. activity .

- Chiral Modifications : Separate enantiomers via chiral HPLC and compare pharmacokinetic profiles .

Q. Example Optimization :

| Modification | Effect on Bioactivity | Reference |

|---|---|---|

| 3-Fluoropyrrolidine | ↑ Enzymatic inhibition (IC₅₀) | |

| N-Methylation | ↓ Toxicity, ↑ Metabolic Stability |

Methodological Guidance

Q. What spectroscopic techniques are optimal for characterizing this compound?

Q. How to evaluate the compound’s potential as a chiral building block in asymmetric synthesis?

- Chiral Resolution : Use cellulose-based HPLC columns to separate enantiomers .

- Catalytic Testing : Employ in asymmetric aldol reactions with proline-derived catalysts; measure enantiomeric excess (ee) via polarimetry .

Stability and Safety

Q. What are the stability considerations for storing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.